![molecular formula C27H44O5 B579650 (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol CAS No. 18587-06-9](/img/structure/B579650.png)
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol is a steroidal sapogenin, a type of natural product derived from plants. It is specifically a spirostanol, characterized by its spiroketal structure. This compound is known for its presence in certain species of the Dioscorea genus, commonly referred to as yams. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol can be synthesized from naturally occurring sapogenins such as yonogenin. The synthesis involves several steps, including oxidation, reduction, and isomerization reactions. One common method starts with the oxidation of yonogenin to form a ketone intermediate, followed by reduction to yield the desired isodiotigenin. The reaction conditions typically involve the use of strong oxidizing agents and reducing agents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of isodiotigenin often involves the extraction of sapogenins from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The chemical modification steps are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. The use of biotechnological methods, such as microbial transformation, is also being explored to enhance the efficiency and yield of isodiotigenin production .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Formation of alcohols or hydrocarbons using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenation agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of isodiotigenin, which can be further utilized in synthetic chemistry or biological studies .
Wissenschaftliche Forschungsanwendungen
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the production of steroidal drugs, cosmetics, and dietary supplements.
Wirkmechanismus
The mechanism of action of isodiotigenin involves its interaction with various molecular targets and pathways:
Molecular Targets: (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol interacts with enzymes involved in steroid metabolism, such as cytochrome P450 enzymes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol is similar to other steroidal sapogenins such as diosgenin and tigogenin. it is unique in its specific structural configuration and biological activities:
Diosgenin: Known for its use in the synthesis of steroidal drugs, particularly corticosteroids and contraceptives.
Tigogenin: Similar in structure but differs in the stereochemistry of certain functional groups.
The uniqueness of isodiotigenin lies in its distinct spirostanol structure, which imparts specific biological properties and makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
18587-06-9 |
|---|---|
Molekularformel |
C27H44O5 |
Molekulargewicht |
448.644 |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)22-21(32-27)11-19-16-5-6-18-23(29)24(30)20(28)12-26(18,4)17(16)8-9-25(19,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18-,19+,20+,21+,22+,23-,24-,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
LLBKWFWTEWVDKM-ZJVUSWLDSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6O)O)O)C)C)C)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


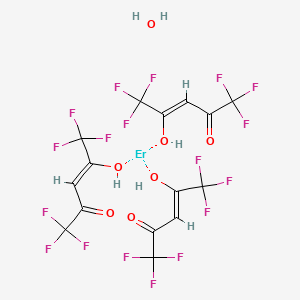

![2,6-Dimethylpyrazolo[3,4-g][1,3]benzothiazole](/img/structure/B579572.png)
![(1R,2S)-1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)propane-1,2,3-triol](/img/structure/B579573.png)
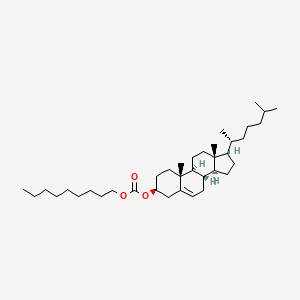
![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
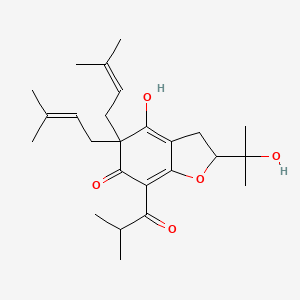
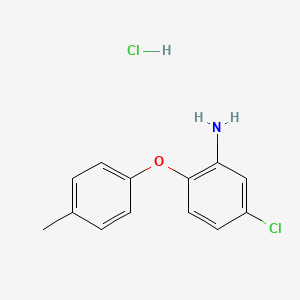
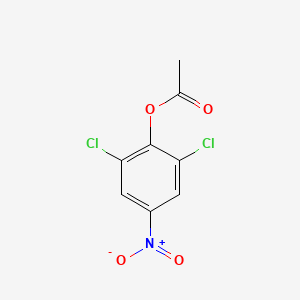
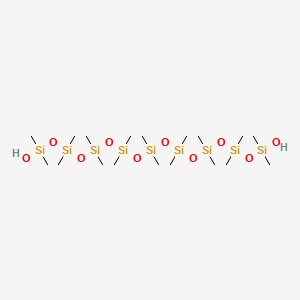
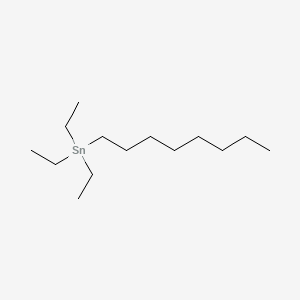
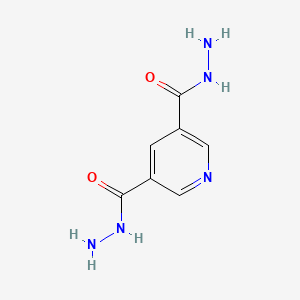
![N-methyl-N-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]acetamide](/img/structure/B579589.png)
